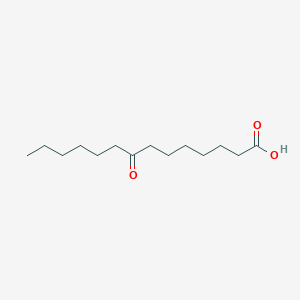

8-Oxotetradecanoic acid

Description

Contextualization within the Broader Class of Oxo-Fatty Acids

Oxo-fatty acids are a subset of oxidized fatty acids. Their structure includes a long hydrocarbon chain, a terminal carboxylic acid group, and at least one ketone functional group. The position of this ketone group can vary, leading to a wide array of isomers with distinct chemical properties and biological functions. For instance, 8-oxotetradecanoic acid belongs to the class of long-chain fatty acids, which are defined as having an aliphatic tail of 13 to 21 carbon atoms.

Recently, a class of these molecules known as Saturated Oxo Fatty Acids (SOFAs) was identified in human plasma, highlighting their status as endogenous bioactive lipids. nih.gov Research has uncovered the presence of various oxo-fatty acids in different biological contexts. For example, 3-oxotetradecanoic acid is a known intermediate in the biosynthesis of fatty acids, primarily in the liver and adipose tissues. smolecule.com Other related compounds, such as 8-oxooctadecanoic acid (also known as 8-oxostearic acid), have been studied as markers for lipid peroxidation and oxidative stress. ontosight.ai The position of the oxo group is critical; for example, ω-hydroxy fatty acids are key components of royal jelly, the exclusive food of queen bees, and are crucial for their longevity. nih.gov The study of these compounds, including 11-dodecenoic acid, 10-oxo-, reveals their potential in various biological activities such as anti-inflammatory and antimicrobial effects. ontosight.ai

The general chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₂₆O₃ |

| Molecular Weight | 242.3544 g/mol |

| CAS Registry Number | 39747-88-1 |

| Class | Long-chain fatty acid, Oxo-fatty acid |

Data sourced from CymitQuimica cymitquimica.com

Significance of Ketone Functionality in Fatty Acid Structures

From a metabolic standpoint, the ketone functionality is central to energy production in various physiological states. The liver produces ketone bodies—such as acetoacetate (B1235776) and beta-hydroxybutyrate—from the breakdown of fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.orgjackwestin.com These water-soluble molecules can be transported through the bloodstream to extrahepatic tissues, including the brain, where they are converted back into acetyl-CoA and oxidized for energy. wikipedia.orgnih.gov This process is vital as, unlike free fatty acids, ketone bodies can cross the blood-brain barrier, providing a crucial alternative fuel source to glucose for the central nervous system. wikipedia.orgocl-journal.org

Furthermore, the ketone group serves as a reactive site, allowing oxo-fatty acids to participate in various chemical reactions. For instance, the ketone can be reduced to a hydroxyl group, forming a hydroxy fatty acid. The presence and position of the ketone group can also influence the fatty acid's role in cellular signaling. Some studies on related oxo-fatty acids suggest they may act as signaling molecules in pathways related to inflammation and cell growth. For example, specific oxostearic acids have been shown to inhibit the growth of human cancer cell lines by affecting critical cell growth regulators. nih.govacs.org Research on 8-oxo-9-octadecenoic acid has demonstrated its ability to suppress the production of inflammatory mediators in macrophage cells. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

39747-88-1 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

8-oxotetradecanoic acid |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |

InChI Key |

WVTQGCAFSDHWMP-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution

Detection in Diverse Biological Matrices

8-Oxotetradecanoic acid is considered an endogenous metabolite, formed within living organisms. Its detection is often part of broader lipidomic studies aimed at understanding cellular metabolism and signaling. Saturated oxo fatty acids (SOFAs), including species like this compound, have been identified as a class of bioactive lipids present in biological samples such as human plasma through advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) acs.org.

Microorganisms are significant producers of oxo fatty acids through the biotransformation of more common fatty acids. The formation of these compounds is typically a two-step enzymatic process involving initial hydroxylation followed by oxidation.

First, a hydroxyl group is introduced into the fatty acid carbon chain. For instance, the enzyme CYP168A1 from the bacterium Pseudomonas aeruginosa has been shown to hydroxylate tetradecanoic acid (myristic acid) at various positions, creating hydroxy-fatty acid precursors plos.org. Following this, dehydrogenase enzymes can oxidize the newly formed hydroxyl group into a ketone group, yielding an oxo fatty acid nih.gov.

The gut microbiota, in particular, plays a crucial role in metabolizing dietary fatty acids into a variety of bioactive molecules, including oxo-FAs nih.gov. Bacteria such as Lactobacillus plantarum possess detailed metabolic pathways that convert polyunsaturated fatty acids into hydroxy and oxo fatty acids as metabolic intermediates nih.gov. While much of the detailed research has focused on C18 fatty acids like linoleic acid, the enzymatic machinery is capable of acting on other fatty acid chain lengths, providing a clear mechanism for the production of this compound from its precursor, tetradecanoic acid, within microbial communities.

| Enzyme/Process | Organism Example | Substrate Example | Intermediate/Product | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) Hydroxylase | Pseudomonas aeruginosa | Tetradecanoic acid (Myristic acid) | Hydroxytetradecanoic acid | plos.org |

| Dehydrogenase | General Microbial Capability | Hydroxy fatty acid | Oxo fatty acid | nih.gov |

| Fatty Acid Saturation Metabolism | Lactobacillus plantarum | Linoleic acid (C18) | 10-hydroxy and 10-oxo fatty acids | nih.gov |

Oxidized fatty acids, collectively known as oxylipins, are well-established metabolites in the plant kingdom, where they often function as signaling molecules in defense against pathogens gerli.com. The biosynthesis of these compounds is initiated by the activity of lipoxygenase enzymes on polyunsaturated fatty acids, leading to the formation of hydroperoxides which are then converted into various structures, including oxo fatty acids gerli.com.

The direct precursor to this compound, tetradecanoic acid (myristic acid), is a common fatty acid found in plants. For example, it is present in smaller quantities in soybean roots alongside more predominant fatty acids like palmitic and oleic acid mdpi.com. Given the presence of the precursor and the necessary enzymatic machinery (e.g., lipoxygenases and dehydrogenases), the formation of this compound in plants is biochemically plausible. While specific reports detailing the isolation of the 8-oxo isomer from plants are not widespread, the broader class of oxo fatty acids is recognized as integral to plant physiology gerli.com. The analysis of plant metabolites is often performed using techniques like mass spectrometry imaging, which can map the spatial distribution of numerous compounds within plant tissues mdpi.com.

Environmental Presence and Assessment Methodologies

The assessment of organic pollutants in the environment is critical for understanding potential ecological impacts. While specific environmental detection data for this compound is limited, the methodologies for its assessment would follow established frameworks for other emerging contaminants miljodirektoratet.no.

A common approach is the use of a Risk Quotient (RQ) , which compares the measured environmental concentration (MEC) of a substance with its predicted no-effect concentration (PNEC) miljodirektoratet.no. The PNEC is the concentration below which adverse effects on organisms are unlikely to occur.

RQ = MEC / PNEC

A risk is generally considered to be present if the RQ value is greater than 1. These assessments are often part of wide-scope screening studies that analyze environmental samples, such as marine biota or sediments, for a broad range of contaminants . For instance, in a large-scale screening of marine samples from the North-East Atlantic, compounds like 12-oxooctadecanoic acid were identified, highlighting that oxo fatty acids are present as environmental contaminants .

The assessment process involves several key steps as outlined in the table below.

| Assessment Step | Description | Key Parameters | Reference |

|---|---|---|---|

| Screening | Initial analysis of environmental samples (water, sediment, biota) to identify the presence of contaminants. | Measured Environmental Concentration (MEC) | miljodirektoratet.no |

| Hazard Assessment | Determination of the potential for a chemical to cause harm to organisms. | Predicted No-Effect Concentration (PNEC) | |

| Risk Characterization | Comparison of exposure and hazard data to determine the likelihood of adverse effects. | Risk Quotient (RQ) | miljodirektoratet.no |

These methodologies allow regulators and scientists to prioritize pollutants for further monitoring and to develop strategies to protect environmental health .

Biosynthesis Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Routes for Oxo-Tetradecanoic Acids

The generation of oxo-tetradecanoic acids, including the 8-oxo isomer, involves a combination of fatty acid synthesis to build the carbon skeleton and subsequent oxidative processes to introduce the ketone functionality.

The initial step in the formation of 8-oxotetradecanoic acid is the synthesis of its saturated precursor, tetradecanoic acid (myristic acid). This process occurs through the fatty acid synthase (FAS) system, a multi-enzyme complex that constructs fatty acids from two-carbon units. wikipedia.orgagriculturejournals.cz In most organisms, fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA. agriculturejournals.cz

The FAS complex then catalyzes a series of condensation, reduction, dehydration, and another reduction reaction, adding two carbons from malonyl-ACP to the growing acyl chain in each cycle. For tetradecanoic acid, this cycle repeats until a 14-carbon chain is formed. agriculturejournals.cz In bacteria, plants, and mitochondria, this is carried out by the Type II FAS system, where the enzymes are discrete proteins. wikipedia.org In animals and some fungi, the Type I FAS, a large multifunctional polypeptide, performs these reactions. wikipedia.orgasm.org The termination of chain elongation at C14 is a crucial step, often dictated by the specificity of thioesterases that release the completed fatty acid from the acyl carrier protein (ACP). nih.gov

Table 1: Key Enzyme Complexes in De Novo Fatty Acid Synthesis

| Enzyme System | Organism Type | Key Characteristics |

| Fatty Acid Synthase I (FASI) | Animals, Fungi (e.g., yeast) | A large, dimeric multifunctional protein with all catalytic activities on one polypeptide chain. wikipedia.orgagriculturejournals.cz |

| Fatty Acid Synthase II (FASII) | Prokaryotes, Plants, Mitochondria | Comprises discrete, monofunctional enzymes for each step of the synthesis. wikipedia.org |

Once tetradecanoic acid is synthesized, the introduction of the oxo group at the C-8 position is achieved through oxidative transformations. This is typically a two-step process involving an initial hydroxylation followed by oxidation of the resulting alcohol to a ketone.

The primary enzymes responsible for the initial hydroxylation of the fatty acid chain are cytochrome P450 (CYP) monooxygenases. acs.orgresearchgate.net These enzymes are capable of inserting an oxygen atom into an unactivated C-H bond at various positions along the fatty acid chain. acs.orgresearchgate.net While terminal (ω) and near-terminal (ω-1, ω-2, ω-3) hydroxylation is common, in-chain hydroxylation is also observed. acs.orgd-nb.info For this compound formation, a CYP enzyme with regioselectivity for the C-8 position of tetradecanoic acid would be required to form 8-hydroxytetradecanoic acid. The subsequent oxidation of this intermediate to this compound is then catalyzed by an alcohol dehydrogenase. tandfonline.com

Enzymatic Catalysis in Oxo-Fatty Acid Formation

The specific enzymes involved in the formation of oxo-fatty acids are critical in determining the position of the ketone group and the efficiency of the conversion.

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are central to the hydroxylation of fatty acids. acs.orgresearchgate.net The regioselectivity of CYPs is a key determinant for the position of the resulting oxo group. For instance, P450BioI (CYP107H1) from Bacillus subtilis has been shown to hydroxylate tetradecanoic acid at the ω-1 (C-13), ω-2 (C-12), and ω-3 (C-11) positions. acs.org While direct evidence for a CYP that specifically targets the C-8 position of tetradecanoic acid is not prominent, the diversity and adaptability of the CYP superfamily suggest its feasibility. The CYP152 family, for example, includes enzymes that hydroxylate long-chain fatty acids at the α- and β-positions. ebi.ac.uk Engineering the active site of these enzymes can alter their regioselectivity. d-nb.infoengconfintl.org

Alcohol Dehydrogenases: Following hydroxylation, the secondary alcohol (e.g., 8-hydroxytetradecanoic acid) is oxidized to a ketone by an alcohol dehydrogenase. These enzymes utilize cofactors like NAD+ or NADP+ to accept the reducing equivalents. Microbial systems have demonstrated the ability to oxidize secondary tetradecanols to their corresponding ketones. For example, Corynebacterium equi can oxidize 2-tetradecanol (B1204251) to 2-tetradecanone (B1197950) with high efficiency. tandfonline.comtandfonline.com

Microorganisms are a rich source of enzymes capable of fatty acid modification and are often used in bioconversion processes to produce valuable oxo-fatty acids. nih.gov Various bacteria, yeasts, and fungi can convert fatty acids into their hydroxy and oxo derivatives. nih.gov For instance, certain bacterial strains can convert oleic acid into 10-hydroxystearic acid and subsequently to 10-oxostearic acid. nih.gov

The production of oxo-fatty acids can be achieved through whole-cell bioconversion, where a microorganism is fed a fatty acid precursor and utilizes its endogenous enzymatic machinery to perform the oxidation. tandfonline.com Recombinant microorganisms can also be engineered to express specific CYPs and alcohol dehydrogenases to produce a desired oxo-fatty acid with high specificity and yield. nih.gov This approach allows for the combination of enzymes from different organisms to create novel biosynthetic pathways.

Metabolic Precursors and Substrate Specificity

The primary metabolic precursor for the de novo synthesis of the tetradecanoic acid backbone is acetyl-CoA , which is derived from the metabolism of carbohydrates (via glycolysis and pyruvate (B1213749) dehydrogenase), amino acids, and the β-oxidation of other fatty acids. wikipedia.orgagriculturejournals.cz Acetyl-CoA is carboxylated to malonyl-CoA , which serves as the two-carbon donor for chain elongation by the fatty acid synthase complex. agriculturejournals.cz

The substrate specificity of the enzymes involved is paramount.

Fatty Acid Synthase (FAS) and Thioesterases: The chain length of the fatty acid produced is largely determined by the FAS complex and the associated thioesterases, which cleave the completed acyl chain from the synthase. Specific thioesterases can be used in engineered systems to favor the production of C14 chains. nih.gov

Cytochrome P450 Monooxygenases: The substrate specificity of CYPs determines which fatty acid can be hydroxylated. Many CYPs can act on a range of medium to long-chain fatty acids. acs.org Their regioselectivity, which dictates the position of hydroxylation, is often influenced by the shape and hydrophobicity of the enzyme's active site. d-nb.infonih.gov

Advanced Synthetic Methodologies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create efficient and selective pathways to complex molecules. unimi.it This strategy is particularly valuable for producing natural products and their analogues under mild conditions. unimi.itsemanticscholar.org In the context of oxo-fatty acids, enzymes offer high selectivity for specific positions on the fatty acid chain.

Key enzymatic approaches applicable to the synthesis of oxo-fatty acids include:

Hydroxylation followed by Oxidation : A common chemoenzymatic route involves the initial introduction of a hydroxyl group onto the fatty acid backbone by a hydroxylase enzyme, such as a Cytochrome P450 monooxygenase. d-nb.infosmolecule.com This intermediate hydroxy fatty acid can then be oxidized to the corresponding ketone by an alcohol dehydrogenase (ADH). nih.govsmolecule.comrsc.org

Direct Oxidation with Peroxygenases : Unspecific peroxygenases (UPOs) are capable of directly hydroxylating saturated fatty acids at specific in-chain positions using hydrogen peroxide. nih.gov While this primarily yields hydroxy fatty acids, overoxidation can lead to the formation of oxo acids. This overoxidation can be controlled or, alternatively, the resulting oxo acids can be reduced back to the desired hydroxy fatty acids using ADHs in a bienzymatic cascade. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs) : These enzymes can be used in a multi-step process starting from a suitable precursor like ricinoleic acid. A BVMO can catalyze an oxidative cleavage reaction, which, combined with other chemical and enzymatic steps, can yield various dicarboxylic and hydroxyalkanoic acids that can serve as precursors. rsc.org

Thioesterase-Catalyzed Macrocyclization : While primarily used for macrocycles, thioesterase (TE) domains are crucial in the biosynthesis of polyketides and nonribosomal peptides. semanticscholar.org Chemoenzymatic strategies using these enzymes on synthetic linear substrates demonstrate the power of biocatalysis in complex molecule synthesis. semanticscholar.org

A transferase from Campylobacter jejuni has been identified as a suitable enzyme for certain enzymatic coupling reactions, highlighting the importance of screening for optimal biocatalysts. nih.gov

Chemical Synthesis Strategies for Oxo-Tetradecanoic Acids

Purely chemical methods provide versatile and scalable routes to oxo-tetradecanoic acids. These strategies often rely on the selective oxidation of precursors or the construction of the carbon skeleton with the ketone group already incorporated.

The central challenge in synthesizing a specific positional isomer like 8-oxotetradecanoic acid is achieving selective oxidation at the C-8 position of the fourteen-carbon chain.

Wacker Oxidation : A highly efficient method for the selective catalytic oxidation of unsaturated fatty acid methyl esters (FAMEs) is the Wacker oxidation. acs.orgresearchgate.net This process typically uses a palladium(II) chloride catalyst to oxidize a carbon-carbon double bond to a ketone. acs.orgresearchgate.net To synthesize this compound, a precursor with a double bond at C-7 or C-8, such as 7-tetradecenoic acid or 8-tetradecenoic acid, would be required.

Oxidation of Alcohols : If a precursor such as 8-hydroxytetradecanoic acid is available, it can be oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, including chromium trioxide (CrO₃) with periodic acid (H₅IO₆), or Dess-Martin periodinane. smolecule.comorganic-chemistry.org Bismuth(III) oxide has also been used as a catalyst for this transformation with t-butyl hydroperoxide. organic-chemistry.org

C-H Functionalization : Advanced strategies involve the direct functionalization of a C-H bond. sigmaaldrich.com These reactions, often catalyzed by transition metals like ruthenium or rhodium, can be directed by a functional group already present in the molecule to achieve high regioselectivity. sigmaaldrich.com While challenging, this approach could theoretically install a functional group at the C-8 position for subsequent conversion to a ketone.

Oxidation of Cyclic Ketones : Cyclic ketones can be oxidized to lactones via Baeyer-Villiger oxidation, which are then hydrolyzed to ω-hydroxyalkanoic acids. gigvvy.com These can be further functionalized. For example, a cyclic ketone could be used to generate a linear chain that is then elaborated into the target molecule.

Table 1: Selected Oxidation Methods for Fatty Acid Synthesis

| Oxidation Method | Precursor Type | Typical Reagents/Catalysts | Product Functional Group | Citations |

|---|---|---|---|---|

| Wacker Oxidation | Unsaturated Fatty Acid | PdCl₂, O₂ | Ketone | acs.org, researchgate.net |

| Alcohol Oxidation | Secondary Alcohol | CrO₃/H₅IO₆, Dess-Martin Periodinane | Ketone | smolecule.com, organic-chemistry.org |

| C-H Functionalization | Saturated C-H bond | Ru, Rh, Pd complexes | Various (e.g., Alkyl, Aryl) | sigmaaldrich.com |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Peroxyacids (e.g., m-CPBA) | Ester (Lactone) | acs.org, gigvvy.com |

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, often for analysis or to create analogues. For oxo-fatty acids, derivatization is crucial for enhancing volatility for gas chromatography (GC), improving ionization for mass spectrometry (MS), and confirming structure. nih.govnih.govresearchgate.net

Esterification : The carboxylic acid group is commonly converted to a methyl ester (FAME) by treatment with reagents like methanolic HCl or sodium methoxide. pnas.org This increases volatility for GC analysis.

Picolinyl Esters : For mass spectrometry, derivatizing the carboxylic acid to a picolinyl ester provides characteristic fragmentation patterns that allow for the precise determination of the position of functional groups, such as the oxo group, along the alkyl chain. researchgate.net

Derivatization of the Carbonyl Group :

Oxime Formation : The ketone group can react with methoxylamine hydrochloride (MeOx) to form a methoxime derivative, which is a standard procedure in metabolomics to stabilize the keto group and prevent enolization. nih.gov

Hydrazone Formation : The formation of tosylhydrazones from the oxo-ester, followed by reduction, is a method used in the synthesis of labeled fatty acids. researchgate.net

Dioxolane/Dioxane Formation : Ketones can be protected or derivatized by reacting them with diols, such as 1,2-propanediol, to form substituted 1,3-dioxolanes. consensus.app Similarly, ω-oxo-fatty acids can be derivatized to form ω-dioxane derivatives, which improves recovery rates and provides clear identification in GC-MS analysis. nih.gov

Charge-Switch Derivatization : To improve sensitivity in positive ion mode LC-MS/MS, the carboxylic acid can be derivatized with a reagent that introduces a permanent positive charge. N-(4-aminomethylphenyl)-pyridinium (AMPP) is one such reagent that significantly enhances ionization efficiency. nih.gov

Table 2: Derivatization Reagents for Oxo-Fatty Acid Analysis

| Reagent | Target Functional Group | Purpose | Analytical Method | Citations |

|---|---|---|---|---|

| Methanolic HCl / NaOCH₃ | Carboxylic Acid | Esterification (FAME) | GC-MS | pnas.org |

| Picolinyl Chloride | Carboxylic Acid | Structural Elucidation | GC-MS | researchgate.net |

| Methoxylamine HCl | Ketone | Oxime formation | GC-MS | nih.gov |

| 1,2-Propanediol | Ketone | Dioxolane formation | GC-MS | consensus.app |

| N-(4-aminomethylphenyl)-pyridinium (AMPP) | Carboxylic Acid | Enhance Sensitivity | LC-MS/MS | nih.gov |

Analytical Chemistry Techniques for Structural Elucidation and Detection

Chromatographic Separation Methods

Chromatographic techniques are fundamental to isolating 8-oxotetradecanoic acid from complex biological or chemical matrices. Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of oxo-fatty acid analysis, with multi-dimensional approaches offering enhanced separation power.

Gas Chromatography (GC) and Liquid Chromatography (LC) in Oxo-Fatty Acid Analysis

Gas chromatography and liquid chromatography are powerful tools for the analysis of oxo-fatty acids like this compound. shimadzu.comcerealsgrains.orgnih.gov For GC analysis, fatty acids are typically converted to more volatile esters, such as fatty acid methyl esters (FAMEs), through derivatization. jfda-online.com This process is crucial for compounds with higher carbon numbers (greater than 10) to ensure they can be effectively analyzed by GC-mass spectrometry (GC-MS). jfda-online.com The choice of derivatization method, which can be acid- or base-catalyzed, is a critical consideration. jfda-online.com While GC offers excellent sensitivity, the use of polar GC columns can sometimes lead to significant retention delays for oxo-fatty acids. researchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a robust alternative, often without the need for derivatization. nih.govnih.gov Reverse-phase columns, such as C18, are commonly used with mobile phases like acidified methanol/water or acetonitrile/water mixtures to separate fatty acids. nih.govjasco-global.com LC-based methods are lauded for their high sensitivity and selectivity, allowing for the detection of a broad range of fatty acids, including novel ones. nih.gov

Table 1: Comparison of GC and LC in Oxo-Fatty Acid Analysis

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Derivatization | Usually required (e.g., to FAMEs) jfda-online.com | Often not necessary nih.gov |

| Volatility | Suitable for volatile or derivatized compounds | Suitable for a wider range of polarities |

| Stationary Phase | Polar columns can delay elution of oxo-fatty acids researchgate.net | C18 reverse-phase columns are common nih.gov |

| Sensitivity | Excellent sensitivity researchgate.net | High sensitivity and selectivity nih.gov |

| Coupling | Commonly coupled with Mass Spectrometry (GC-MS) researchgate.net | Commonly coupled with Mass Spectrometry (LC-MS) researchgate.net |

Comprehensive Multi-Dimensional Chromatography

To tackle the challenge of separating complex mixtures, multidimensional chromatography has emerged as a powerful technique. nist.govmdpi.com This approach utilizes multiple separation mechanisms, significantly increasing the peak capacity and resolution compared to single-dimensional chromatography. shimadzu.comnist.gov Comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) are prominent examples. nist.gov In these systems, the entire effluent from the first column is transferred to a second, orthogonal column for further separation. shimadzu.com This allows for the resolution of compounds that would otherwise co-elute, providing a much more detailed chemical fingerprint of the sample. nist.gov The vast amount of data generated by these techniques necessitates sophisticated data management and analysis tools. nist.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. Its high sensitivity and ability to provide detailed molecular information make it a cornerstone of modern analytical chemistry.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an analyte. r-project.org This capability allows for the confident identification of this compound by differentiating it from other compounds with similar nominal masses. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for both identifying and quantifying oxo fatty acids in complex mixtures like human plasma. acs.org The high resolution and sensitivity of modern mass spectrometers enable the detection of compounds at very low concentrations, often in the femtomole to attomole range. lipidmaps.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a characteristic spectrum of product ions. nationalmaglab.org This fragmentation pattern provides detailed structural information about the precursor ion. For ketones, a major fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In the analysis of methyl 3-oxotetradecanoate, a related compound, a significant fragment at m/z 116 is observed, which arises from the beta cleavage next to the oxo group and contains the carboxyl moiety. researchgate.net This type of fragmentation analysis is instrumental in confirming the position of the oxo group within the fatty acid chain of this compound. LC-MS/MS methods, often employing multiple reaction monitoring (MRM), offer high specificity and sensitivity for the quantification of oxidized fatty acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive structural information about molecules. researchgate.net Both ¹H and ¹³C NMR are used to confirm the precise arrangement of atoms within this compound. vulcanchem.com The chemical shifts and coupling patterns in the NMR spectrum can be used to identify the hydrogens and carbons adjacent to the ketone and carboxylic acid functional groups, thus confirming the position of the oxo group at the C-8 position. researchgate.net While chromatographic methods excel in sensitivity for quantification, NMR is superior for its rapid analytical cycles and its ability to provide unambiguous structural elucidation. researchgate.net

1D and 2D NMR Techniques

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show a triplet for the terminal methyl group (C-14) at approximately 0.9 ppm. The methylene (B1212753) groups (C-3 to C-6 and C-9 to C-13) would appear as a complex multiplet region between 1.2 and 1.7 ppm. Distinctive signals would arise from the protons on carbons adjacent to the functional groups: the α-protons to the carbonyl group (C-7 and C-9) are expected around 2.4 ppm, and the α-protons to the carboxylic acid group (C-2) would appear around 2.35 ppm.

¹³C NMR spectroscopy offers a detailed map of the carbon skeleton. The carbonyl carbon of the ketone (C-8) would be the most downfield signal, predicted to be above 200 ppm. The carboxylic acid carbon (C-1) would resonate around 180 ppm. The remaining carbons would appear in the aliphatic region, with the terminal methyl carbon (C-14) being the most upfield at approximately 14 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals, especially for a molecule with a long aliphatic chain where signal overlap is common. omicsonline.orguoc.gr

COSY would establish the connectivity between adjacent protons, tracing the spin-spin coupling pathways along the fatty acid chain.

HSQC correlates each carbon atom with its directly attached proton(s), confirming the C-H one-bond connections.

HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for identifying the placement of the ketone group by showing correlations from the C-7 and C-9 protons to the C-8 carbonyl carbon. uoc.gr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups in long-chain fatty acids and ketones.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~180 (COOH) |

| 2 | ~2.35 (t) | ~34.0 |

| 3 | ~1.63 (m) | ~24.5 |

| 4-5 | ~1.2-1.4 (m) | ~29.0 |

| 6 | ~1.57 (m) | ~23.5 |

| 7 | ~2.42 (t) | ~42.5 |

| 8 | - | ~211 (C=O) |

| 9 | ~2.42 (t) | ~42.5 |

| 10-12 | ~1.2-1.4 (m) | ~29.0 |

| 13 | ~1.57 (m) | ~22.5 |

| 14 | ~0.90 (t) | ~14.0 |

Spectroscopic Characterization

Spectroscopic methods that probe molecular vibrations and electronic transitions are fundamental for characterizing the functional groups within this compound.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum would be dominated by two strong carbonyl (C=O) stretching absorptions: one for the carboxylic acid group, typically appearing as a broad band around 1700-1725 cm⁻¹, and another for the ketone group, expected near 1715 cm⁻¹. The broadness of the carboxylic acid peak is due to hydrogen bonding. The O-H stretch of the carboxylic acid dimer would also be prominent as a very broad band in the 2500-3300 cm⁻¹ region. Finally, the aliphatic nature of the molecule would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹.

UV-Visible spectroscopy provides information about electronic transitions. Molecules with isolated chromophores, such as the ketone and carboxylic acid in this compound, exhibit characteristic absorptions in the ultraviolet region. The carboxylic acid functional group typically shows a π → π* transition at around 200-210 nm. researchgate.net The ketone group exhibits a weak, symmetry-forbidden n → π* transition at higher wavelengths, typically in the 270-290 nm range, and a much stronger π → π* transition at shorter wavelengths. msu.edu For α-keto acids, an absorption maximum related to the keto group can be observed at even higher wavelengths, around 335 nm, though the separation of the chromophores in this compound would likely result in a spectrum more characteristic of an isolated ketone. acs.orgsielc.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (dimer) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (Ketone) | Stretching | ~1715 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |

| C-H (Alkyl) | Bending | 1375 - 1465 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Advanced Raman Spectroscopy for Chemical Probing

Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy for probing the molecular structure of this compound. vtt.fiarxiv.org It is particularly sensitive to the vibrations of the carbon backbone and is not hindered by aqueous environments, making it suitable for in-situ analysis in biological systems. pro-analytics.net The spectrum would show characteristic peaks for the C-C stretching modes of the alkyl chain and specific vibrations associated with the carbonyl groups. mdpi.com Studies on other fatty acids have shown that the relative intensity of certain Raman bands can be correlated with the number of double bonds or other functional groups, suggesting that a unique spectral fingerprint could be established for this compound. scielo.br

Advanced Raman techniques , such as Surface-Enhanced Raman Spectroscopy (SERS), offer the potential for ultra-sensitive detection. nih.gov By adsorbing the analyte onto a nanostructured metal surface, the Raman signal can be enhanced by many orders of magnitude. nih.gov This would enable the detection and probing of this compound at very low concentrations, which is highly relevant for its study as a metabolite. SERS could provide detailed information on the molecule's orientation on the enhancing surface and probe intermolecular interactions, making it a valuable tool for investigating its role in complex biological matrices. nih.gov

Integrated Analytical Platforms for Metabolomics and Chemical Fingerprinting

The detection and quantification of this compound within complex biological samples, such as plasma or tissue extracts, necessitates the use of integrated analytical platforms, most commonly combining liquid chromatography (LC) with high-resolution mass spectrometry (HRMS). uni-wuppertal.demdpi.com These platforms are central to the fields of metabolomics and chemical fingerprinting, which aim to comprehensively profile all small molecules in a biological system.

Metabolomic studies have successfully identified oxo-fatty acids in various biological contexts. For instance, using an untargeted metabolomics approach with LC-HRMS, 3-oxotetradecanoic acid , an isomer of the target compound, was identified as a dysregulated metabolite in human plasma following glucose and lipid consumption. mdpi.com In another study, it was identified as part of the metabolic profile of the plant Blumea balsamifera. pensoft.net These findings demonstrate the capability of current analytical platforms to detect this class of molecules.

The typical workflow involves:

Sample Preparation : Extraction of metabolites from the biological matrix, often involving protein precipitation or liquid-liquid extraction. uni-wuppertal.de

Chromatographic Separation : Separation of the complex mixture of metabolites using liquid chromatography, typically reversed-phase (RPLC) for lipids and related molecules.

Mass Spectrometric Detection : Analysis using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), which measures the precise mass-to-charge ratio (m/z) of the eluting compounds. This allows for the determination of the elemental formula. acs.org

Structural Confirmation : Putative identification based on accurate mass is confirmed through tandem mass spectrometry (MS/MS), where the molecule is fragmented to produce a characteristic pattern that serves as a chemical fingerprint. researchgate.netmdpi.com

This integrated approach allows for the creation of a chemical fingerprint of a sample, where the presence and relative abundance of hundreds to thousands of metabolites, including specific oxidized fatty acids like this compound, can be monitored simultaneously. aocs.orgacs.org Such analyses are critical for understanding the metabolic pathways and biological roles of these compounds.

Biological Roles and Mechanistic Investigations

Role as Signaling Molecules in Biological Systems

Oxidized fatty acids, including 8-Oxotetradecanoic acid, are recognized for their roles as signaling molecules that can influence a variety of biological pathways and facilitate communication between cells and even different species. nih.govnih.gov Their chemical structure, featuring a ketone group along the fatty acid chain, imparts specific reactivity and allows interaction with cellular machinery to modulate physiological processes. ontosight.ai

Long-chain fatty acids and their derivatives are crucial signaling molecules. researchgate.net In the context of interspecies communication, certain bacteria utilize fatty acid derivatives to coordinate group behaviors, a process known as quorum sensing. nih.govyoutube.com For example, the bacterium Pseudomonas aeruginosa, a notable opportunistic pathogen, employs a sophisticated quorum-sensing system to regulate the expression of virulence factors and facilitate biofilm formation. nih.govyoutube.com This system relies on signaling molecules like N-(3-oxododecanoyl)homoserine lactone (3O-C12-HSL), which contains a 3-oxo fatty acyl group. nih.govyoutube.com When the bacterial population density reaches a certain threshold, the accumulation of these signaling molecules triggers a coordinated genetic response, enhancing the bacteria's ability to establish and sustain an infection. youtube.com

The Burkholderia cepacia complex (Bcc), another group of gram-negative bacteria, is also known for causing serious infections, particularly in individuals with cystic fibrosis. corha.orgfrontiersin.orgactascientific.com These bacteria are found in diverse environments and possess remarkable metabolic diversity. actascientific.comresearchgate.net While specific studies on this compound are limited, the established role of similar oxo-fatty acids in bacterial communication highlights a potential function for this compound in mediating interactions within and between microbial communities.

Oxo-fatty acids have been shown to modulate key signaling pathways involved in inflammation and metabolism. Research on compounds structurally similar to this compound has demonstrated their ability to influence inflammatory responses by targeting pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov

For instance, the related compound 8-oxo-9-octadecenoic acid (OOA) has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophage cells. nih.gov This inhibition is achieved by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB. nih.gov Furthermore, OOA suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are key components of the MAPK signaling cascade. nih.gov By targeting these central pathways, oxo-fatty acids can effectively downregulate the expression of various pro-inflammatory genes. nih.gov

Involvement in Cellular Responses

The signaling functions of this compound and its analogs translate into tangible effects on cellular behavior, particularly in the context of the immune response. In vitro studies have been instrumental in elucidating these roles.

The effect of oxo-fatty acids on cell viability has been investigated to ensure that their anti-inflammatory properties are not a byproduct of general cytotoxicity. Studies on 8-oxo-9-octadecenoic acid (OOA), a closely related compound, were conducted using the RAW 264.7 macrophage cell line. An MTT assay, which measures cell metabolic activity as an indicator of viability, showed that OOA was not cytotoxic at concentrations of 12.5, 25, and 50 μM. nih.gov This finding is crucial as it indicates that the observed immunomodulatory effects occur without compromising cell survival. In contrast, studies on other compounds like gallic acid have shown dose-dependent decreases in the viability and proliferation of cancer cell lines such as HeLa and HTB-35. nih.gov

One of the most well-documented roles for oxo-fatty acids is the modulation of pro-inflammatory mediators in immune cells like macrophages. nih.gov Macrophages activated by stimuli such as LPS produce a variety of inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govlawdata.com.tw

Research on 8-oxo-9-octadecenoic acid (OOA) demonstrated a significant, concentration-dependent suppression of NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govmdpi.com Similarly, OOA was found to inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process that produces prostaglandins. nih.gov The suppression of these pro-inflammatory mediators underscores the potent anti-inflammatory capacity of this class of molecules. nih.gov

Functions in Plant Physiology and Defense Mechanisms

In plants, fatty acids and their oxygenated derivatives, collectively known as oxylipins, are central to a wide array of physiological processes, including defense against herbivores and pathogens. nih.goviiste.org These molecules act as potent signals that can trigger defensive responses both locally at the site of attack and systemically throughout the plant. nih.goviiste.org

When a plant's cellular membranes are damaged by pathogens or insects, polyunsaturated fatty acids are released and can be oxygenated to form various oxylipins. nih.gov These compounds, which include jasmonic acid derived from C18 fatty acids, can induce the expression of defense-related genes. iiste.orgmdpi.com These genes may encode for proteins that directly inhibit pathogen growth or herbivore digestion, such as proteinase inhibitors. nih.gov Other defense mechanisms include the production of secondary metabolites like phenolics and alkaloids, which can have antimicrobial or anti-herbivore properties. Lignin, a phenolic polymer, can also be deposited more rapidly upon attack, creating a physical barrier that impedes pathogens and reduces the nutritional value of the tissue for herbivores. nih.gov While direct studies on this compound in plants are not abundant, as an oxidized fatty acid, it belongs to the chemical class of oxylipins and is thus implicated in these critical plant defense signaling networks. nih.gov

Oxylipin Metabolism and Stress Responses

This compound belongs to the oxylipin family, a diverse group of biologically active compounds derived from the oxidation of polyunsaturated fatty acids. In plants, oxylipins are crucial signaling molecules, particularly in response to environmental stress. The synthesis of these molecules is a dynamic process that occurs both during development and in reaction to biotic and abiotic stressors. Research on oxylipin metabolism has primarily centered on jasmonic acid and its precursors, which are vital for defense-related processes. gerli.compnas.org However, there is increasing evidence that various other oxylipins, including keto fatty acids, also have significant biological roles. gerli.comsmolecule.com

These compounds are formed through enzymatic pathways initiated by lipoxygenases (LOXs) and α-dioxygenases, as well as through non-enzymatic oxidation by reactive oxygen species (ROS). smolecule.comescholarship.org The accumulation of ROS is a common cellular response to stresses like pathogen infection and heavy metal exposure. smolecule.com While direct research on this compound's specific role is limited, studies on related keto-oxylipins, such as 9-KOT (9-keto-octadecatrienoic acid), show they can induce oxidative stress and are involved in plant defense. escholarship.org The profile of oxylipins produced by a plant can vary depending on the species, tissue, and the nature of the environmental stress, creating distinct "oxylipin signatures" that trigger specific downstream responses. ocl-journal.org

Regulation of Plant Innate Immunity

The innate immune system of plants relies heavily on lipid-based signaling to defend against pathogens. Fatty acids and their derivatives, including oxylipins, function as critical mediators in these defense pathways. isciii.es When a plant detects a pathogen, often through pathogen-associated molecular patterns (PAMPs), it triggers a defense response that includes the release of free fatty acids from cellular membranes and their subsequent oxygenation into oxylipins. nih.gov

These oxylipins can act as signaling molecules to regulate the expression of defense-related genes. pnas.org For instance, certain oxygenated fatty acids have been identified as potential biomarkers for the oxidative stress that occurs during plant-microbe interactions. While specific studies isolating the role of this compound are not prevalent, the broader family of keto fatty acids is known to be involved in these signaling cascades. Research on Arabidopsis has shown that different oxylipins can induce distinct sets of genes, indicating a complex and specific regulatory network. smolecule.com The recognition of lipid-based molecules, such as the lipid A component of lipopolysaccharides from Gram-negative bacteria, can trigger defensive gene expression in plants, underscoring the central role of lipid perception in plant immunity. caymanchem.com

Metabolic Intermediary Roles in Non-Human Organisms

Lipid Metabolism in Microorganisms

This compound can serve as an intermediary metabolite in the lipid metabolism of various microorganisms. Bacteria and other microbes have diverse enzymatic pathways capable of modifying and degrading fatty acids for energy or for the synthesis of other molecules. Some bacteria can utilize fatty acids as their primary carbon source, a process that can involve the introduction of a keto group to facilitate the breakdown of the carbon chain.

For example, the bioluminescent bacterium Vibrio harveyi is known to metabolize and elongate exogenous fatty acids, including myristic acid (tetradecanoic acid). Furthermore, bacteria utilize keto fatty acids in the synthesis of signaling molecules. N-3-oxo-tetradecanoyl-L-Homoserine lactone, a molecule used in quorum sensing, contains a 3-oxo-tetradecanoyl (C14) moiety, demonstrating the microbial capacity for producing C14 keto acids. biorxiv.org Gut microbiota, such as Lactobacillus plantarum, are also known to metabolize polyunsaturated fatty acids, producing a variety of hydroxy and oxo fatty acid intermediates. biorxiv.orgnih.gov This metabolic activity can alter the fatty acid profiles within their host.

The following table details some of the fatty acid intermediates produced by microbial metabolism, illustrating the types of transformations that occur.

| Metabolite | Producing Organism (example) | Precursor Fatty Acid (example) | Reference |

| 10-Hydroxy-cis-12-octadecenoic acid | Lactobacillus plantarum | Linoleic Acid | nih.gov |

| 10-Hydroxyoctadecanoic acid | Lactobacillus plantarum | Linoleic Acid | nih.gov |

| 10-Oxooctadecanoic acid | Lactobacillus plantarum | Linoleic Acid | |

| 3-Oxo-tetradecanoyl moiety | Pseudomonas putida (in 3-oxo-C14-HSL) | Not specified | biorxiv.org |

Endogenous Production in Animal Models

The endogenous production of keto fatty acids, including isomers of oxotetradecanoic acid, has been documented in animal models, often in association with specific metabolic states or stress conditions. These compounds can arise from fatty acid oxidation pathways that become activated in response to physiological demands. For example, during periods of stress like acute pancreatitis in mouse models, hepatic fatty acid β-oxidation and subsequent ketogenesis are activated as a protective program, leading to the production of ketone bodies like β-hydroxybutyrate.

Metabolomic studies in animal models have identified various keto acids. A study on a humanized mouse model of Dengue virus infection detected an increase in serum levels of 3-oxotetradecanoic acid, suggesting its involvement in the host's metabolic response to the infection. While this is a different isomer, it confirms the endogenous production of C14 oxo-fatty acids under pathological stress. The table below lists examples of endogenous keto acids identified in animal models.

| Endogenous Keto Acid | Animal Model | Context | Reference |

| 3-Oxotetradecanoic acid | Humanized Mice | Dengue Virus Infection | biorxiv.org |

| 12-Keto-5,8,10-heptadecatrienoic acid | Mice | Chemotherapy Treatment | gerli.com |

| β-Hydroxybutyrate (a ketone body) | Mice | Acute Pancreatitis |

These findings indicate that while the direct physiological roles of many specific keto fatty acids like this compound are still being elucidated, their production is a feature of mammalian metabolism, particularly in response to stress, inflammation, and dietary changes. gerli.com

Structure Activity Relationship Studies of Oxo Fatty Acid Derivatives

Systematic Modification of the Carbon Chain and Ketone Position

Systematic studies involving the modification of the carbon chain length and the position of the oxo-functional group have revealed critical insights into the activity of these molecules. Research has shown that even subtle changes to the fatty acid backbone can lead to significant differences in biological outcomes.

The position of the ketone group along the acyl chain is equally important. The introduction of a polar ketone group into the hydrophobic fatty acid chain can alter lipid bilayer properties and protein-lipid interactions. The specific location of this group dictates the molecule's shape and electronic properties, which are fundamental to its ability to bind to enzyme active sites or receptor pockets. For example, the placement of the oxo group at the C-9 position in (7E)-9-oxohexadec-7-enoic acid was confirmed through mass spectrometry analysis of its fragmentation patterns. mdpi.com Different positional isomers of oxo-fatty acids have been shown to exhibit varied biological activities. For example, studies on isomeric C16 oxo-fatty acids revealed that both (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid act as dual agonists for human Peroxisome Proliferator-Activated Receptors (PPARs) α and γ, highlighting that specific positioning is key to receptor interaction. mdpi.comresearchgate.net

The synthesis of libraries of saturated oxo-fatty acids (SOFAs), with the oxo group at various positions, has been a key strategy for exploring these relationships. acs.org Photochemical hydroacylation reactions, for instance, have been employed to generate diverse oxo-fatty acids, which can then be used in SAR studies. mdpi.com

Table 1: Impact of Structural Modifications on Oxo-Fatty Acid Properties

| Structural Modification | Investigated Compound(s) | Observed Effect | Reference(s) |

| Carbon Chain Length | Various fatty acids | Critical factor for incorporation into cellular lipids and cytotoxicity. | researchgate.net |

| Long-chain vs. Medium-chain | Different metabolic fates and signaling properties. | agriculturejournals.cz | |

| Ketone Group Position | (7E)-9-oxohexadec-7-enoic acid | Position confirmed by mass spectrometry; crucial for activity. | mdpi.com |

| Isomeric C16 oxo-fatty acids | Dual agonism on PPARα/γ, demonstrating positional influence on receptor binding. | mdpi.comresearchgate.net | |

| 12-Oxooctadecanoic acid | Position influences substrate suitability for β-oxidation. |

Influence of Structural Variations on Enzymatic Interactions and Cellular Effects

Structural variations in oxo-fatty acid derivatives directly translate into differing affinities for enzymes and receptors, leading to a wide range of cellular effects, from metabolic regulation to inflammation and cell growth inhibition.

The interaction with enzymes is highly sensitive to the oxo-fatty acid's structure. Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation, are notable targets. mdpi.com Two isomeric C16 oxo-fatty acids isolated from the diatom Chaetoceros karianus were identified as dual agonists for both PPARα and PPARγ. mdpi.com This dual activity suggests that the specific arrangement of the ketone and any adjacent double bonds creates a pharmacophore that can be recognized by these nuclear receptors. mdpi.com The activation of PPARα typically increases fatty acid oxidation, while PPARγ activation is linked to insulin (B600854) sensitization. mdpi.com The potential to fine-tune this dual specificity through structural modification makes these compounds interesting leads for metabolic disease research. mdpi.com

Cyclooxygenase (COX) enzymes, central to the inflammatory process, are also affected by oxo-fatty acids. While not a direct substrate in the same way as arachidonic acid, oxo-fatty acids can modulate COX activity. nih.gov The presence of a ketone group can influence how a fatty acid fits into the enzyme's active site, potentially inhibiting the oxygenation of other substrates. nih.gov

Furthermore, some oxo-fatty acids exhibit anti-inflammatory properties. For example, (E)-9-oxohexadec-10-enoic acid was reported to inhibit the production of inflammatory mediators. researchgate.net The mechanism often involves the modulation of inflammatory signaling pathways, which can be influenced by the oxo-fatty acid's ability to interact with key regulatory proteins.

Table 2: Effects of Structural Variation on Biological Activity

| Compound Class/Example | Molecular Target/Pathway | Cellular Effect | Reference(s) |

| Isomeric C16 Oxo-Fatty Acids | PPARα and PPARγ | Dual agonism, potential for insulin sensitization and increased lipid metabolism. | mdpi.com |

| Saturated Oxo-Fatty Acids (SOFAs) | STAT3 and c-myc pathways | Inhibition of human cancer cell growth. | acs.org |

| (E)-9-Oxohexadec-10-enoic acid | Inflammatory mediator production | Anti-inflammatory activity. | researchgate.net |

| 12-Oxooctadecanoic acid | Transient receptor potential vanilloid 1 (TRPV1) channels | Increased energy expenditure. |

Emerging Research Perspectives and Future Directions

Unraveling Novel Biosynthetic Pathways for Oxo-Fatty Acids

While the fundamental pathways of fatty acid synthesis are well-established, the precise origins of many specific oxo-fatty acids, including 8-Oxotetradecanoic acid, remain an area of active investigation. It is known that oxo-fatty acids can be formed through the oxidation of hydroxy fatty acids, which themselves can be generated via the hydration of unsaturated fatty acids. pnas.org However, the full repertoire of enzymes and pathways leading to the diverse array of oxo-fatty acids found in nature is likely much broader.

Current research suggests that previously unrecognized biosynthetic routes may be responsible for the production of certain oxo-fatty acids. For instance, studies in myxobacteria have revealed a novel biosynthetic pathway for isovaleric acid, a branched-chain fatty acid, which involves a branch of the mevalonate (B85504) pathway. researchgate.netnih.gov This discovery opens the possibility that similar unconventional pathways could be involved in the synthesis of other fatty acid derivatives, including specific oxo-fatty acids.

In plants, the biosynthesis of specialized fatty acid natural products is a rich area of discovery. nih.gov It has been proposed that very-long-chain methyl ketones, which are structurally related to oxo-fatty acids, are formed from 3-oxo-acyl elongation intermediates. nih.gov This highlights how intermediates in known pathways can be intercepted and modified to create a wider variety of functionalized fatty acids. The enzymes involved in these processes, such as type III polyketide synthases, demonstrate a remarkable ability to utilize different fatty acid substrates to generate diverse products. nih.gov As research continues to characterize these novel enzymatic activities and pathways in various organisms, a more complete picture of how specific oxo-fatty acids like this compound are synthesized will emerge. This knowledge is crucial for understanding their regulation and biological roles.

Advanced Methodologies for Comprehensive Oxo-Lipidome Profiling

The development of advanced analytical techniques, particularly in the field of lipidomics, has been instrumental in advancing our understanding of oxo-fatty acids. The "oxo-lipidome," which encompasses the entire spectrum of oxo-fatty acids and their derivatives in a biological system, presents a significant analytical challenge due to the vast number of structurally similar isomers and their often low abundance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of oxidized polyunsaturated fatty acids and other lipid mediators. nih.govnih.gov This powerful technique allows for the sensitive and specific quantification of multiple oxo-fatty acid species within a single sample. nih.gov Modern ultra-performance liquid chromatography (UPLC)-MS/MS methods have been developed for the simultaneous profiling of a broad range of oxylipins, including keto-epoxy-octadecenoic acids, derived from major polyunsaturated fatty acids. nih.gov These methods offer excellent resolution, enabling the in-depth analysis of isomeric and isobaric species that would otherwise be difficult to distinguish. nih.gov

A significant advancement in the comprehensive analysis of oxidized lipids is the development of measured MS/MS spectra libraries. nih.gov By creating a library of fragmentation patterns for a wide array of biogenic oxidized phospholipids (B1166683), researchers can perform broad-targeted lipidomics with greater accuracy and confidence. nih.gov This approach has been successfully applied to monitor endogenously produced oxidized phospholipids in biological samples like mouse peritoneal macrophages. nih.gov

Furthermore, high-throughput lipid profiling is crucial for understanding the roles of lipids in health and disease. nih.gov While shotgun lipidomics offers high throughput, it may not be sensitive enough for low-abundant species. ahajournals.org Therefore, methods that combine chromatographic separation with mass spectrometry are often preferred for the detailed analysis of the oxo-lipidome, as they enhance the ionization efficiency and allow for the quantification of less abundant and isomeric lipid species. ahajournals.org The continuous refinement of these analytical platforms is essential for a comprehensive understanding of the complex dynamics of the oxo-lipidome. creative-proteomics.com

Computational Approaches in Predicting Oxo-Fatty Acid Functions

In parallel with experimental research, computational approaches are increasingly being employed to predict the functions and properties of oxo-fatty acids. These in silico methods offer a powerful means to screen large numbers of molecules, generate hypotheses, and guide experimental studies.

One of the key computational techniques is molecular docking. This method predicts the preferred orientation of a molecule (a ligand, such as an oxo-fatty acid) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For example, molecular docking has been used to investigate the interaction between fatty acids and the quorum sensing receptor LuxP, identifying 4-oxodocosahexaenoic acid as having a significant binding affinity. nih.gov Similarly, docking studies have been employed to analyze the inhibitory potential of fatty acid synthase (FASN) inhibitors, with the predicted binding energies correlating well with their observed anti-cancer effects. nih.gov Such studies can help to identify potential protein targets for oxo-fatty acids and suggest possible biological functions.

Another valuable computational tool is the quantitative structure-property relationship (QSPR) study. QSPR models attempt to correlate the chemical structure of a series of compounds with a specific physical property, such as melting point. researchgate.net By calculating a wide range of molecular descriptors, these models can predict the properties of novel or uncharacterized compounds. This can be particularly useful for understanding how the presence of an oxo group influences the physicochemical behavior of a fatty acid, which in turn can affect its biological activity.

Furthermore, computational models of metabolic pathways are being used to understand the systemic effects of fatty acid metabolism. nih.gov For instance, in silico dietary intervention studies using whole-body metabolic models are being developed to predict the impact of different diets on the risk of metabolic syndrome. frontiersin.org These models can simulate the effects of increased or decreased fatty acid oxidation and can help to formulate hypotheses about the roles of specific fatty acids, including oxo-fatty acids, in metabolic health and disease. As these computational tools become more sophisticated, they will undoubtedly play an increasingly important role in predicting and elucidating the functions of this compound and other oxo-fatty acids.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-oxotetradecanoic acid, and how can purity be validated?

- Answer : Synthesis typically involves controlled oxidation of tetradecanoic acid derivatives. For example, ketone formation via oxidation of a secondary alcohol precursor using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Post-synthesis, purity validation requires:

- Chromatography : HPLC or GC-MS to confirm retention times and absence of impurities.

- Spectroscopy : IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and ¹H/¹³C NMR to verify proton environments (e.g., ketone carbon at δ ~210 ppm) .

- Elemental analysis : To confirm C, H, and O percentages within ±0.3% of theoretical values.

- Table 1 : Example synthesis routes and yields (hypothetical data):

| Precursor | Oxidizing Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 14-Hydroxytetradecanoic acid | PCC | CH₂Cl₂ | 78 | ≥98% |

| Tetradecan-8-ol | Jones reagent | Acetone | 65 | ≥95% |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adopt hazard-specific precautions based on structural analogs (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid):

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333) .

- Ventilation : Use fume hoods to minimize inhalation risks (H333).

- Emergency procedures : Immediate rinsing with water for 15 minutes upon exposure (P305+P351) .

Q. How should experimental data for this compound be documented to ensure reproducibility?

- Answer : Follow standardized reporting frameworks:

- Reagent specifications : List manufacturers, catalog numbers, and purity grades (e.g., "Sigma-Aldrich, ≥99%") .

- Instrument parameters : Detail NMR frequencies, HPLC column types, and MS ionization modes .

- Data archiving : Raw spectral files and chromatograms should be included in supplementary materials with clear filenames (e.g., "Figure_S1_NMR_8-oxo") .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

- Answer : Systematic validation steps include:

- Cross-referencing : Compare observed shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Deuteration studies : Use deuterated solvents to confirm solvent-induced shift artifacts.

- Multi-technique alignment : Correlate IR carbonyl stretches with X-ray crystallography data (if available) .

Q. What computational strategies are effective for studying this compound’s reactivity in enzymatic systems?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like fatty acid oxidases. Key parameters:

- Force fields : Use CHARMM36 for lipid-enzyme systems.

- Binding affinity analysis : Calculate ΔG values across multiple trajectories to assess stability .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Answer : Design accelerated stability studies:

- Conditions : Test pH 2–12 (buffered solutions) and temperatures 25–60°C.

- Analysis : Monitor degradation via UV-Vis (λmax for ketone group) and LC-MS for breakdown products.

- Table 2 : Hypothetical stability

| pH | Temperature (°C) | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|---|

| 7 | 25 | 0.5 | Tetradecanoic acid |

| 12 | 60 | 12.3 | Short-chain aldehydes |

Methodological Best Practices

- Data contradiction resolution : Apply triangulation by combining experimental, computational, and literature data .

- Ethical reporting : Disclose all negative results (e.g., failed syntheses) to avoid publication bias .

- Supplementary materials : Adhere to journal guidelines (e.g., Beilstein Journal) for depositing spectra and raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.